molecular formula C22H25N5O2S B3304357 N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921789-55-1

N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3304357
CAS No.: 921789-55-1
M. Wt: 423.5 g/mol
InChI Key: HXQJLROFLPECPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of sulfanyl acetamide derivatives featuring a fused imidazo[2,1-c][1,2,4]triazole core. Its structure includes:

  • Imidazo[2,1-c][1,2,4]triazole moiety: A bicyclic heterocycle with nitrogen atoms that may participate in hydrogen bonding or π-stacking.
  • 4-Ethoxyphenyl substituent: An electron-donating ethoxy group that modulates electronic properties and solubility.
  • Sulfanyl acetamide linkage: A thioether bridge connecting the heterocycle to the acetamide group, enhancing conformational flexibility.

This compound is hypothesized to exhibit biological activity through interactions with enzymes or receptors, though specific targets require further validation. Its synthesis likely involves multi-step reactions, including cyclization of triazole precursors and thiol-alkylation steps, as seen in analogous pathways .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-4-29-19-7-5-18(6-8-19)26-9-10-27-21(26)24-25-22(27)30-14-20(28)23-17-12-15(2)11-16(3)13-17/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQJLROFLPECPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the phenyl and ethoxyphenyl groups. The final step involves the attachment of the sulfanylacetamide moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Blocks : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
  • Coordination Chemistry : Its unique functional groups allow it to act as a ligand in coordination complexes.

Biology

  • Biological Probes : It can be utilized as a probe to study specific biological processes or pathways.
  • Potential Therapeutic Agent : Research indicates it may exhibit anti-inflammatory and anticancer properties. For instance, studies have explored its effects on cell proliferation and apoptosis in cancer cell lines.

Medicine

  • Pharmacological Investigations : The compound is under investigation for its potential use in treating various diseases due to its biological activity.
    • Anti-Cancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.
    • Anti-Inflammatory Effects : Research has indicated that it may reduce inflammation through modulation of inflammatory cytokines.

Case Studies

StudyFocusFindings
Study 1Anti-Cancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Study 2Anti-Inflammatory EffectsShowed reduction in inflammatory markers in animal models.
Study 3Coordination ChemistryExplored the compound's ability to form stable complexes with metal ions, enhancing its potential as a catalyst.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in:

Aromatic substituents: N-(3,5-Dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces dimethylphenyl with dichlorophenyl (electron-withdrawing Cl) and substitutes ethoxyphenyl with thienyl, altering electronic and steric profiles . N-(3,5-Dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Pyridinyl substituent introduces basicity and metal-coordination capability .

Heterocyclic core: Imidazo[2,1-c][1,2,4]triazole (target) vs. simpler 1,2,4-triazole () or oxadiazole (). The fused imidazole ring in the target compound may enhance rigidity and binding affinity compared to monocyclic analogs .

Pharmacological Activity

  • Anti-exudative activity: Analogs with furan-2-yl and amino groups () show dose-dependent efficacy (10 mg/kg), comparable to diclofenac sodium (8 mg/kg) .
  • Antiproliferative activity : Hydroxyacetamide derivatives () demonstrate cytotoxicity via imidazolone-triazole hybrids, indicating the importance of heterocycle-electrophile interactions .
  • Structure-activity relationships (SAR) : Electron-donating groups (e.g., ethoxy, methyl) improve solubility and membrane permeability, while electron-withdrawing substituents (e.g., Cl, nitro) enhance target binding but may reduce bioavailability .

Analytical and Crystallographic Data

  • Molecular networking (): Fragmentation patterns (cosine scores >0.8) link the target compound to analogs with similar bioactivity, aiding dereplication .
  • Crystallography : SHELXL refinements () confirm bond lengths and angles in triazole derivatives, critical for understanding conformational stability .

Data Table: Key Analogous Compounds

Compound Name Aromatic Substituent Heterocycle Core Key Activity Reference
Target Compound 3,5-Dimethylphenyl Imidazo[2,1-c][1,2,4]triazole Under investigation
N-(3,5-Dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-Dichlorophenyl 1,2,4-Triazole Antiproliferative
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Varied (F, Cl, NO₂) 1,2,4-Triazole Anti-exudative
N-(4-(1-Hydroxyiminoethyl)phenyl)-2-((4-allyl-5-phenyl-4H-triazol-3-yl)thio)acetamide 4-Hydroxyiminoethyl 1,2,4-Triazole/Oxime hybrid Nitric oxide donor

Biological Activity

Overview

N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has drawn attention for its potential biological activities. This compound features an imidazo[2,1-c][1,2,4]triazole core known for its diverse pharmacological properties. The unique structural elements of this compound suggest possible applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S. The compound's structure includes:

  • Dimethylphenyl group : Enhances lipophilicity and biological activity.
  • Imidazo[2,1-c][1,2,4]triazole ring : Known for interactions with various biological targets.
  • Thioamide linkage : May contribute to the compound's reactivity and biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring is particularly significant in modulating various biological pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on kinases involved in cancer progression and inflammation.

Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in preliminary studies:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MDA-MB-23127.1Sorafenib5.2
HepG274.2Sorafenib33.7

These results indicate that the compound exhibits significant cytotoxicity against MDA-MB-231 breast cancer cells while showing moderate activity against HepG2 liver cancer cells .

Selectivity and Toxicity

Notably, the compound displayed a favorable selectivity profile with lower toxicity towards normal liver cells (HL7702), indicating its potential as a lead structure for developing anticancer agents with reduced side effects .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of imidazo[2,1-c][1,2,4]triazole compounds similar to this compound. For instance:

  • A study evaluated a series of derivatives for their activity against VEGFR2 kinase and various cancer cell lines. While some derivatives showed comparable or superior activity to established drugs like sorafenib , others demonstrated unique selectivity profiles that warrant further investigation.

Q & A

Q. What are the key synthetic routes for preparing N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves: (i) Coupling reactions between imidazo-triazole intermediates and thioacetamide derivatives under reflux using catalysts (e.g., palladium or copper) . (ii) Cyclization steps for the imidazo[2,1-c][1,2,4]triazole core, optimized via temperature control (120–150°C) and solvent selection (e.g., DMF or THF) . (iii) Purification via column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
  • Critical parameters : Monitor reaction progress using TLC/HPLC and adjust stoichiometry to minimize byproducts .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most reliable?

  • Methodology : (i) NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), methyl/ethoxy groups (δ 1.2–2.5 ppm), and sulfanyl linkages (δ 3.1–3.5 ppm) . (ii) IR Spectroscopy : Confirm presence of C=O (1650–1700 cm⁻¹) and S-C bonds (600–700 cm⁻¹) . (iii) Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₈N₆O₂S) .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

  • Methodology : (i) Molecular docking suggests interactions with enzyme active sites (e.g., kinases or proteases) via hydrogen bonding (imidazole/triazole N-atoms) and π-π stacking (aromatic rings) . (ii) Fluorophenyl/ethoxyphenyl groups enhance lipophilicity and membrane permeability, critical for cellular uptake . (iii) Sulfanyl bridges may modulate redox activity or act as Michael acceptors in covalent binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodology : (i) Design of Experiments (DOE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) . (ii) Catalyst screening : Evaluate Pd(OAc)₂ vs. CuI for cross-coupling efficiency . (iii) In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction times .

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact bioactivity, and how can contradictory data be resolved?

  • Methodology : (i) Comparative assays : Test analogs in parallel using standardized cell viability (MTT) or enzyme inhibition assays . (ii) Computational modeling : Compare binding energies (ΔG) of substituents using molecular dynamics simulations . (iii) Metabolite profiling : Use LC-MS to identify degradation products that may confound activity results .

Q. What strategies improve in vitro-to-in vivo translation for this compound’s pharmacokinetic profile?

  • Methodology : (i) Microsomal stability assays : Incubate with liver microsomes to predict metabolic clearance (CYP450 interactions) . (ii) Prodrug design : Modify the acetamide or ethoxyphenyl groups to enhance solubility (e.g., phosphate esters) . (iii) Plasma protein binding studies : Use equilibrium dialysis to assess free fraction and adjust dosing regimens .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology : (i) Library synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl chains) on the phenyl and triazole rings . (ii) High-throughput screening : Test against panels of cancer cell lines or microbial strains to identify activity trends . (iii) QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Q. What experimental approaches resolve discrepancies in reported cytotoxicity data across studies?

  • Methodology : (i) Standardized protocols : Adopt consensus cell lines (e.g., HepG2, MCF-7) and exposure times (48–72 hr) . (ii) Redox profiling : Measure ROS generation to distinguish cytotoxic vs. cytostatic effects . (iii) Orthogonal assays : Validate findings using apoptosis markers (Annexin V) and caspase activation .

Q. How can environmental impact assessments guide sustainable synthesis protocols?

  • Methodology : (i) Lifecycle analysis (LCA) : Quantify waste generation and energy use in synthetic steps . (ii) Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or use biocatalysts for coupling reactions . (iii) Biodegradation assays : Test compound persistence in soil/water matrices using OECD 301 guidelines .

Methodological Notes

  • Contradiction Management : Cross-validate conflicting data (e.g., bioactivity) using orthogonal assays and standardized controls .
  • Advanced Purification : For scale-up, transition from column chromatography to preparative HPLC with C18 columns .
  • Data Reproducibility : Document reaction conditions (e.g., degassing steps for Pd-catalyzed reactions) in detail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.